![molecular formula C12H13NO6 B14507872 (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid CAS No. 62782-63-2](/img/structure/B14507872.png)
(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid: is an organic compound characterized by the presence of a nitrobenzoyl group attached to a pentanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid typically involves the esterification of (2S)-2-hydroxypentanoic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid can undergo reduction to form the corresponding amino compound.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypentanoic acid and 4-nitrobenzoic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed:
Reduction: (2S)-2-[(4-Aminobenzoyl)oxy]pentanoic acid.
Substitution: (2S)-2-hydroxypentanoic acid and 4-nitrobenzoic acid.
科学研究应用
Chemistry: (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its nitro group can be reduced to an amino group, which can then be further modified to introduce fluorescent or radioactive labels.
Medicine: The compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties. Additionally, it can be used as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.
作用机制
The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
(2S)-2-[(4-Aminobenzoyl)oxy]pentanoic acid: This compound is similar in structure but contains an amino group instead of a nitro group.
(2S)-2-[(4-Methylbenzoyl)oxy]pentanoic acid: This compound has a methyl group in place of the nitro group.
(2S)-2-[(4-Chlorobenzoyl)oxy]pentanoic acid: This compound contains a chlorine atom instead of a nitro group.
Uniqueness: (2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the stereochemistry of the compound (2S configuration) adds another layer of specificity in its interactions with biological targets.
属性
CAS 编号 |
62782-63-2 |
|---|---|
分子式 |
C12H13NO6 |
分子量 |
267.23 g/mol |
IUPAC 名称 |
(2S)-2-(4-nitrobenzoyl)oxypentanoic acid |
InChI |
InChI=1S/C12H13NO6/c1-2-3-10(11(14)15)19-12(16)8-4-6-9(7-5-8)13(17)18/h4-7,10H,2-3H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
HIOWALNDNJQWCJ-JTQLQIEISA-N |
手性 SMILES |
CCC[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCCC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


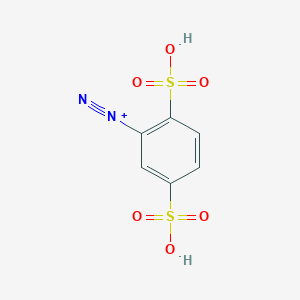
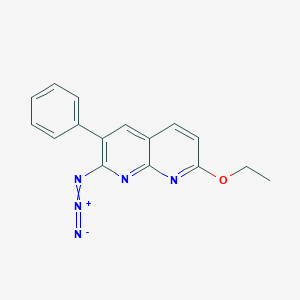
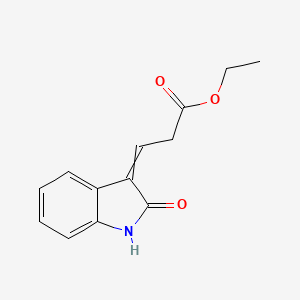

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
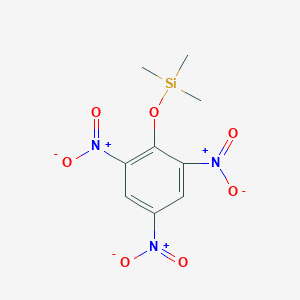

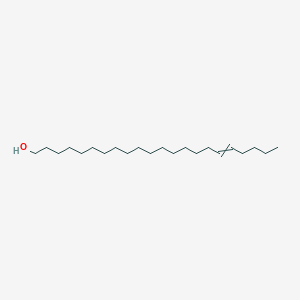
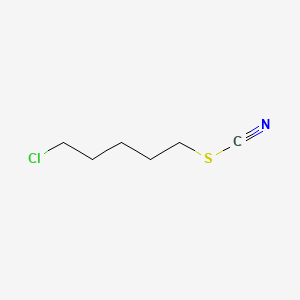
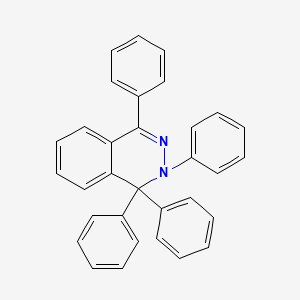
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
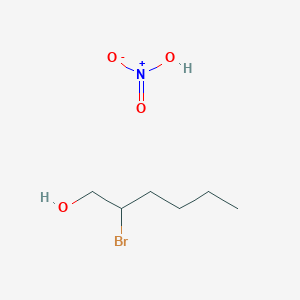
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

